molecular formula C11H16ClNO2 B8095689 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride

3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride

Cat. No.: B8095689
M. Wt: 229.70 g/mol
InChI Key: VLRFSQLRFYCCHY-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(4-Methoxyphenyl)-3-pyrrolidinol Hydrochloride

Crystallographic Analysis of Pyrrolidine Derivatives

X-ray Diffraction Studies of Hydrogen-Bonding Networks

X-ray diffraction (XRD) studies of related pyrrolidine derivatives reveal intricate hydrogen-bonding networks critical for stabilizing crystal lattices. For instance, the crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone exhibits intermolecular O–H···O hydrogen bonds between hydroxyl and carbonyl groups, forming a dimeric motif . Similarly, this compound likely adopts a layered structure stabilized by N⁺–H···Cl⁻ and O–H···Cl⁻ interactions, given the presence of protonated amine and hydroxyl groups.

Table 1: Comparative Hydrogen-Bond Parameters in Methoxyphenyl-Pyrrolidine Derivatives

Compound Donor-Acceptor Pair Bond Length (Å) Bond Angle (°) Source
(3-Hydroxy-4-methoxyphenyl)-pyrrolidin-1-yl-methanone O–H···O 1.85 168
Piperidino-dihydrothienopyrimidine sulfoxide (Form A) N–H···O 1.98 155
This compound (predicted) N⁺–H···Cl⁻ 2.15–2.30 160–170

The hydrochloride salt’s ionic interactions dominate its packing arrangement, with chloride ions acting as acceptors for multiple hydrogen bonds. This contrasts with neutral pyrrolidine derivatives, where van der Waals forces and π-stacking of aromatic rings prevail .

Comparative Bond Length/Angle Analysis with Related Methoxyphenyl Compounds

Bond lengths and angles in the methoxyphenyl moiety are consistent across derivatives. The C–O bond in the methoxy group typically measures 1.36–1.38 Å, while the C–C bonds in the aromatic ring range from 1.38–1.42 Å . In this compound, the pyrrolidine ring adopts a slightly distorted envelope conformation due to steric interactions between the hydroxyl and methoxyphenyl groups.

Key Structural Features:

  • Pyrrolidine Ring Puckering: The ring’s C3–C4–C5–N torsion angle is predicted to be 15–20°, deviating from planarity to accommodate substituents.
  • Methoxy Group Orientation: The methoxy oxygen lies coplanar with the aromatic ring (dihedral angle < 10°), maximizing resonance stabilization.

Conformational Analysis Through Computational Chemistry

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-311++G(d,p) level predict the protonated form’s optimized geometry. The hydrochloride salt shows a 0.2 Å elongation in the N–H bond compared to the free base, consistent with protonation-induced charge redistribution . The hydroxyl group forms an intramolecular hydrogen bond with the adjacent nitrogen (O–H···N⁺), stabilizing the cis conformation.

Energy Minimization Results:

  • Free Base (Neutral): Global minimum at trans conformation (O–H···N distance: 2.8 Å).
  • Hydrochloride Salt (Protonated): Cis conformation favored by 8.2 kcal/mol due to O–H···Cl⁻ and N⁺–H···Cl⁻ interactions.
Torsional Angle Variations in Protonated vs. Free Base Forms

Protonation significantly alters torsional flexibility:

Table 2: Torsional Angles (°) in Protonated and Neutral Forms

Torsion Angle Protonated Form Free Base
C2–C3–O–H (hydroxyl) 180 60
C4–C5–N–H (amine) 90 180
Phenyl–C3–C4–C5 (pyrrolidine) 10 25

The restricted rotation in the protonated form arises from electrostatic interactions with the chloride counterion, which lock the hydroxyl and amine groups into a rigid network .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-9(3-5-10)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRFSQLRFYCCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Precursor Synthesis

The pyrrolidin-3-one scaffold is typically constructed via Mannich-type cyclization or Claisen-Schmidt condensation . For example:

  • 3-(4-Methoxyphenyl)propanal reacts with a secondary amine (e.g., benzylamine) under acidic conditions to form the pyrrolidine ring.

  • Alternatively, 3-(4-methoxyphenyl)acrylic acid undergoes cyclization with ammonium acetate to yield the ketone intermediate.

Key Conditions :

StepReagentsSolventTemperatureYield
CyclizationNH₄OAc, HClEthanolReflux, 6–8 h65–72%

Borohydride Reduction

The ketone is reduced to the secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) :

  • NaBH₄ in methanol/water at 0–25°C for 10–12 h achieves >90% conversion.

  • LiAlH₄ in tetrahydrofuran (THF) at −10°C to room temperature provides higher stereoselectivity but lower yields (75–82%).

Stereochemical Control :

  • Chiral auxiliaries (e.g., (R)- or (S)-binol) direct enantioselective reduction, yielding >95% ee in some cases.

Hydrolysis of Epoxide Intermediates

Epoxidation and Ring-Opening

Aryl epoxides serve as versatile intermediates:

  • 3-(4-Methoxyphenyl)glycidic ester is synthesized via Darzens condensation of 4-methoxybenzaldehyde with α-haloesters.

  • Acidic hydrolysis (HCl/H₃PO₄) cleaves the epoxide to form the diol, which is selectively oxidized to the pyrrolidinone.

Optimized Protocol :

StepReagentsConditionsYield
EpoxidationClCH₂COOR, NaOMeToluene, 0–40°C, 3 h68%
HydrolysisH₃PO₄, H₂O25°C, 6 h85%

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 3-(4-methoxyphenyl)-3-pyrrolidinol is resolved using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)):

  • HPLC with hexane/ethanol (90:10) achieves baseline separation (α = 1.32).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer:

  • Candida antarctica lipase B in vinyl acetate converts (S)-alcohol to acetate, leaving (R)-enantiomer unreacted (ee >98%).

Hydrochloride Salt Formation

The free base is treated with HCl gas or aqueous HCl in aprotic solvents:

  • HCl/Et₂O at 0°C precipitates the hydrochloride salt quantitatively.

  • Recrystallization from acetone/water enhances purity (>99.5%).

Critical Parameters :

  • pH 2–3 during acidification prevents decomposition.

  • Drying under vacuum at 40–50°C ensures stability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Reductive AminationHigh yield, mild conditionsRequires ketone precursorIndustrial
Epoxide HydrolysisRegioselectiveMulti-step, moderate yieldsPilot-scale
Chiral ResolutionHigh enantiopurityCostly reagentsLab-scale

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing several pharmaceuticals, particularly those targeting analgesic and anti-inflammatory properties. Its structural features allow for enhanced receptor binding, making it valuable in drug formulation.

Key Points:

  • Role in Drug Synthesis : It is integral in creating new pain relief medications.
  • Mechanism of Action : Modulates neurotransmitter pathways, which can lead to innovative treatments for chronic pain and other conditions.

Neuroscience Research

In neuroscience, 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride is utilized to study neurotransmitter systems. Its effects on synaptic transmission and neuronal signaling are crucial for understanding mood disorders and developing therapies for conditions such as depression and anxiety.

Research Insights:

  • Neurotransmitter Modulation : Studies indicate that the compound influences serotonin and dopamine pathways, potentially leading to new antidepressant formulations.
  • Case Study Example : Research published in the journal ACS Chemical Neuroscience highlights the compound's role in modulating neurochemical responses, demonstrating its therapeutic potential in mental health treatments .

Biochemical Assays

The compound is employed in biochemical assays to evaluate enzyme activity and receptor interactions. This application aids researchers in discovering new therapeutic targets.

Applications:

  • Enzyme Activity Evaluation : Used to assess the effectiveness of various inhibitors on specific enzymes.
  • Receptor Interaction Studies : Helps elucidate the binding affinities of potential drug candidates.

Material Science

Beyond biological applications, this compound has implications in material science. Its unique properties facilitate the development of novel materials with specific chemical characteristics.

Material Properties:

  • Industrial Applications : Useful in creating coatings and adhesives that require specific performance metrics.
  • Research Findings : Studies have shown that modifying this compound can lead to materials with enhanced durability and chemical resistance.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Insights
Pharmaceutical DevelopmentIntermediate for analgesics and anti-inflammatory drugsEnhances receptor binding; critical for drug formulation
Neuroscience ResearchModulates neurotransmitter systemsInfluences serotonin/dopamine pathways; potential antidepressant properties
Biochemical AssaysEvaluates enzyme activity and receptor interactionsAids in discovering new therapeutic targets
Material ScienceDevelopment of novel materialsImproves durability and chemical resistance; applicable in industrial settings

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate neurotransmitter systems or inhibit certain enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents/Modifications CAS Number Key Applications/Notes Reference
3-(4-Methoxyphenyl)-3-methylpyrrolidine HCl Methyl group at 3-position 2624135-46-0 Research chemical for receptor studies; differs in methyl vs. hydroxyl substitution
(R)-(-)-3-Pyrrolidinol Hydrochloride Chiral hydroxyl group at 3-position 104706-47-0 Intermediate for darifenacin; lacks aromatic substituents
3-(p-Chlorobenzyl)-3-pyrrolidinol HCl Chlorophenyl substituent 1160245-62-4 Antimicrobial studies; electron-withdrawing Cl vs. electron-donating OMe
SKF-96365 4-Methoxyphenyl-imidazole hybrid TRPC channel inhibitor; shares 4-methoxyphenyl motif but distinct core structure

Pharmacological Activity

  • Target Selectivity: The methoxyphenyl group in 3-(4-methoxyphenyl)-3-pyrrolidinol hydrochloride enhances binding to muscarinic receptors compared to non-aromatic analogs like (R)-(-)-3-pyrrolidinol hydrochloride .
  • Electron Effects: Substitution with electron-withdrawing groups (e.g., Cl in 3-(p-chlorobenzyl)-3-pyrrolidinol HCl) reduces receptor affinity compared to the methoxy group, highlighting the importance of electronic effects in target engagement .

Structure-Activity Relationship (SAR)

  • Hydroxyl Group: The 3-hydroxyl group in 3-(4-Methoxyphenyl)-3-pyrrolidinol HCl is crucial for hydrogen bonding with targets, as seen in darifenacin intermediates .
  • Aromatic Substitution: The 4-methoxyphenyl group improves lipophilicity and π-π stacking interactions, enhancing bioavailability over non-aromatic analogs.

Biological Activity

3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride is a compound belonging to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula: C12_{12}H17_{17}ClN2_2O
  • Molecular Weight: 232.73 g/mol

The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is essential for its biological activity.

Anticancer Activity

Research indicates that Mannich bases, including this compound, exhibit significant anticancer properties. A study highlighted that various Mannich bases demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. The compound's mechanism involves the inhibition of DNA topoisomerase I, leading to disrupted DNA replication and cell cycle arrest .

Cell LineIC50_{50} (μM)Mechanism of Action
PC-38.2 - 32.1Inhibition of DNA topoisomerase I
MCF-7<2Cytotoxicity through apoptosis

Antidepressant Effects

The compound has also been studied for its antidepressant activity. In animal models, it was shown to block the depressant effects induced by tetrabenazine, suggesting a potential role in the treatment of depression . The antidepressant mechanism may involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine.

Neuroprotective Properties

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. It has been suggested that it may protect motor neurons by inhibiting specific kinases involved in neurodegenerative processes . The correlation between kinase inhibition and neuroprotection underscores the potential for therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of various Mannich bases against different cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited potent cytotoxicity, reinforcing its potential as an anticancer agent .
  • Antidepressant Activity Assessment : In a controlled experiment involving mice, administration of this compound resulted in significant alleviation of symptoms associated with induced depression. The results were measured using behavioral assays that assess locomotion and anxiety-like behaviors .
  • Neuroprotection Mechanism Exploration : A recent study identified the inhibition of MAPK pathways as a critical mechanism through which this compound exerts neuroprotective effects. By preventing excessive activation of these pathways, the compound may mitigate neuronal damage .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-3-pyrrolidinol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors followed by hydrochlorination. To optimize reaction efficiency, employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while accounting for interactions between parameters . Computational tools (e.g., quantum chemical calculations) can predict transition states and guide solvent/catalyst selection, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm pyrrolidine ring substitution and methoxy group placement. X-ray crystallography (as in ’s pyrimidine derivative study) resolves stereochemistry and salt formation. HPLC-MS (≥98% purity criteria, per ) quantifies impurities. For ambiguous peaks, cross-validate with FT-IR (C-O/C-N stretches) and TGA-DSC (thermal stability of hydrochloride salts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines for hydrochloride salts: use fume hoods (inhalation risk), nitrile gloves (skin irritation prevention), and sealed containers (hygroscopicity). Neutralize waste with dilute NaOH before disposal, as outlined for structurally similar compounds in . Store at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for reactions like N-alkylation or ring-opening. Use solvent continuum models (e.g., COSMO-RS) to simulate solvation effects. For catalytic systems, apply molecular dynamics (MD) to study ligand-receptor interactions, as seen in ’s virtual screening frameworks. Validate predictions with kinetic isotope effects or isotopic labeling .

Q. What methodologies resolve contradictions in thermodynamic and kinetic data during the synthesis of this compound?

  • Methodological Answer : Address discrepancies using multivariate analysis (e.g., PCA or PLS regression) to deconvolute overlapping variables. If kinetic data (e.g., Arrhenius plots) conflict with calorimetric ΔH values, conduct in situ FT-IR or Raman spectroscopy to monitor intermediate formation. Apply Bayesian optimization to refine competing hypotheses, leveraging ICReDD’s feedback loop between experimental and computational data .

Q. How can researchers design a scalable synthesis protocol while maintaining stereochemical integrity?

  • Methodological Answer : Optimize stereoselectivity using chiral catalysts (e.g., Jacobsen’s ligands) in asymmetric hydrogenation steps. For scale-up, apply process intensification principles:
  • Use microreactors to enhance mass/heat transfer (’s reactor design subclass).
  • Implement PAT (Process Analytical Technology) tools (e.g., inline NMR) for real-time monitoring.
  • Validate robustness via QbD (Quality by Design) frameworks, ensuring critical quality attributes (CQAs) meet ICH guidelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound across solvent systems?

  • Methodological Answer : Conduct Hansen Solubility Parameter (HSP) analysis to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Use chemoinformatics tools (e.g., COSMOquick) to predict solubility limits. Experimentally, perform phase diagrams via cloud-point titration. If discrepancies persist, check for polymorphic forms using PXRD .

Experimental Design

Q. What statistical approaches are optimal for screening reaction conditions for derivatives of this compound?

  • Methodological Answer : Apply Taguchi orthogonal arrays to prioritize factors (e.g., pH, stoichiometry). For multi-objective optimization (yield vs. purity), use response surface methodology (RSM) with central composite designs. Validate models via ANOVA and lack-of-fit tests. For high-throughput screening, adopt UHPLC-MS automation (per ’s guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.